Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
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Overview
Description
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further modified for various applications.
Scientific Research Applications
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein engineering and modification.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is unique due to its stability under basic conditions and ease of removal under acidic conditions, making it a versatile protecting group in peptide synthesis .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-8-7-11-17(12-15)16-9-5-4-6-10-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
InChI Key |
XOBPRXNGISDXRY-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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